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Ovd protein

Cat. No.: B1170459
CAS No.: 183186-87-0
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Description

Ovd protein is a DNA-binding protein identified in Drosophila species, recognized for its critical role in fundamental biological processes such as gamete formation and intra-genomic conflict . The protein features a MADF DNA-binding domain and a BESS protein-interaction domain , classifying it as a putative trans-regulatory factor . Its primary research value lies in modeling the genetic mechanisms of speciation and hybrid male sterility (HMS). Ovd is understood to function as a spermatid quality checkpoint; it is hijacked by selfish chromosomes to selectively eliminate competing gametes that carry homologous chromosomes, a process central to segregation distortion . In hybrids between subspecies like D. p. pseudoobscura and D. p. bogotana , divergence in the Ovd amino acid sequence, particularly within its DNA-binding domain, is a key factor in postzygotic isolation and sterility . Research applications for this protein include the study of meiotic drive, the molecular basis of hybrid incompatibilities, and the function of MADF-BESS domain proteins . This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

183186-87-0

Molecular Formula

C6H20N4P.BF4

Synonyms

Ovd protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Ovd Proteins

Primary Sequence Analysis and Conservation Patterns

The primary structure, the linear sequence of amino acids, is fundamental to a protein's function and three-dimensional structure. creative-proteomics.com Analysis of the primary sequence of Ovd proteins reveals key insights into their evolutionary relationships and functional characteristics.

Amino Acid Composition and Sequence Homology

The amino acid composition of Ovd proteins can vary, reflecting their diverse origins and functions. For instance, ovomucoid, a type of Ovd protein found in poultry egg whites, is rich in glutamic acid and aspartic acid, with leucine (B10760876) and lysine (B10760008) being the dominant essential amino acids. scielo.br The percentage of essential amino acids to the total amino acids in poultry ovomucoid ranges from 47.18% to 50.5%. scielo.br

Sequence homology, the similarity in the primary sequence of proteins, provides strong evidence of shared ancestry. wikipedia.org Ovd proteins exhibit varying degrees of sequence homology depending on the species. For example, an this compound from Orychophragmus violaceus (a plant) shows high identity with plant defensins from other Brassicaceae plants, such as 96% identity with Rs-AFP1 and 91% with Rs-AFP2 from Raphanus sativus. researchgate.net In the fruit fly Drosophila, the this compound is highly conserved and its evolution appears to be linked to its genomic location and its role in an evolutionary "arms race" in certain subspecies. nih.gov In some avian species, recombinant Ovd (rOVD) proteins may have an amino acid sequence that is naturally found in species like chicken, quail, and turkey, with some sequences having at least 85% sequence identity to known sequences. google.com

Identification of Conserved Motifs and Domains

Within the primary sequence of Ovd proteins, specific motifs and domains are conserved, indicating their critical roles in protein function. A notable feature of some Ovd proteins, particularly in Drosophila, is the presence of a MADF (Myb/SANT-like domain in Adf-1) DNA-binding domain and a BESS (named after proteins BEAF-32, Stonewall, and Su(var)3-7) protein-interaction domain. nih.govvulcanchem.com The MADF domain, an approximately 80-amino-acid module, directs sequence-specific DNA binding and is often associated with the BESS domain. embl-heidelberg.deebi.ac.uk This domain is related to the Myb DNA-binding domain. embl-heidelberg.de The BESS domain is known to mediate protein-protein interactions. uni-muenchen.de In some Drosophila subspecies, amino acid substitutions have been identified within the MADF domain of the this compound, suggesting functional divergence. d-nb.info

Predicted and Experimentally Determined Structural Features

The three-dimensional structure of a protein is crucial for its biological activity. Information about the secondary and tertiary structure of Ovd proteins has been derived from both predictive computational methods and experimental techniques.

Insights into Secondary Structure Elements (e.g., Alpha-Helices, Beta-Sheets)

Secondary structure refers to the local folded structures within a polypeptide chain, most commonly alpha-helices and beta-sheets. wikipedia.org For chicken egg white ovomucoid, a type of this compound, the secondary structure has been predicted from its amino acid sequence. These predictions suggest a composition of approximately 27% α-helix (in 7 regions) and 33% β-structure (in 10 regions). scielo.br The remaining structure is composed of β-turns and random coils. scielo.br Such proteins are classified as α+β type proteins. scielo.br

Computational Modeling and Molecular Dynamics Simulations of this compound Conformations

Computational modeling and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the three-dimensional structure and dynamic behavior of proteins. warwick.ac.uknih.gov These methods can provide insights into the conformational landscape of a protein and how its structure might change over time. nih.govmpg.de

Experimental Approaches for this compound Structural Elucidation

The three-dimensional structure of ovomucoid (Ovd), particularly its individual domains, has been extensively studied to understand its function as a serine protease inhibitor. The primary methods employed for determining the atomic-level structure of ovomucoid and its complexes are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Cryo-electron microscopy (cryo-EM), while a powerful technique for large protein complexes, has been less commonly used for the relatively small ovomucoid protein but is a leading-edge technology for structural biology. scienceblog.combms.comumich.edu

X-ray Crystallography

X-ray crystallography is a high-resolution imaging technique that has been fundamental in revealing the detailed molecular architecture of ovomucoid domains. jic.ac.ukwikipedia.orgnih.gov This method requires the protein to be in a crystalline form, where the molecules are arranged in a highly ordered, repeating lattice. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, scientists can calculate an electron density map and build a three-dimensional model of the protein. nih.gov

Numerous crystal structures of ovomucoid third domains from various avian species, both in their free (virgin) state and in complex with different serine proteases, have been determined. rcsb.orgacs.orgnih.govrcsb.orgnih.gov These studies have provided critical insights into the protein's inhibitory mechanism, particularly the flexibility of its reactive site loop. acs.org

For example, the crystal structure of the turkey ovomucoid third domain (OMTKY3) in complex with human leukocyte elastase was determined at a resolution of 1.8 Å. nih.gov This study revealed the specific interactions between the seven residues of the OMTKY3 binding loop and the enzyme's active site. It also highlighted how the specificity pocket of the elastase accommodates the P1 residue of the inhibitor. nih.gov Similarly, the structure of OMTKY3 complexed with Streptomyces griseus proteinase B (SGPB) has been solved, providing a basis for comparing conformational changes upon binding to different proteases. rcsb.orgacs.org

Researchers have also crystallized and analyzed ovomucoid domains that have been modified at their reactive site, providing "before and after" pictures of the enzymatic cleavage. nih.gov The refined X-ray crystal structures of modified ovomucoid inhibitor third domains from silver pheasant (OMSVP3) and Japanese quail (OMJPQ3) showed that significant conformational changes are largely confined to the protease binding loop, while the core protein scaffold remains largely unaffected. nih.gov

Interactive Table of X-ray Crystallography Data for Ovomucoid Complexes:

Ovomucoid DomainBinding PartnerResolution (Å)PDB IDKey Findings
Turkey Ovomucoid 3rd Domain (OMTKY3)Human Leukocyte Elastase1.801PPFRevealed specific interactions at the binding loop and the basis for enzyme specificity. nih.gov
Turkey Ovomucoid 3rd Domain (OMTKY3-Pro18I Variant)Streptomyces griseus proteinase B (SGPB)1.802SGPElucidated the contribution of specific hydrogen bonds to the binding energy. rcsb.org
Turkey Ovomucoid 2nd Domain (OMTKY2)Porcine β-trypsin1.901Z7KShowed the canonical Kazal-type fold and trigonal geometry at the reactive site carbonyl carbon. rcsb.org
Silver Pheasant Ovomucoid 3rd Domain (modified)None (Apo)2.501TIGDemonstrated that reactive site cleavage induces large deviations only in the binding loop. nih.gov

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution, which more closely mimics their native physiological environment. wikipedia.orgnih.govelsevier.com Unlike crystallography, NMR does not require protein crystallization. The method is based on the magnetic properties of atomic nuclei. By placing a protein sample in a strong magnetic field and irradiating it with radio waves, NMR can detect signals from individual nuclei, providing information about their chemical environment, proximity to other nuclei, and motion. wikipedia.org

Multidimensional NMR techniques have been instrumental in determining the solution structures of ovomucoid domains. rcsb.orgacs.org These studies have been crucial for understanding the protein's flexibility, particularly in its unbound state. For instance, NMR studies of turkey ovomucoid third domain (OMTKY3) revealed that at low pH, the protein exists in two distinct, interconverting conformations that differ by a cis-trans isomerization of a proline peptide bond in the reactive site loop. rcsb.orgacs.org This finding provided direct evidence for the inherent flexibility of the binding loop, which is thought to be related to ovomucoid's ability to inhibit a broad range of proteases. acs.org

Interactive Table of NMR Spectroscopy Findings for Ovomucoid:

Ovomucoid DomainTechniquePDB IDKey Findings
Turkey Ovomucoid 3rd Domain (OMTKY3)Multidimensional, multinuclear NMR1M8CIdentified two interconverting states at low pH, differing by cis/trans isomerization of a prolyl bond. rcsb.org
Turkey Ovomucoid 3rd Domain (hydrolyzed, OMTKY3*)Multidimensional NMR1TUSShowed disruption of the reactive-site hydrogen-bonding network while the global fold was retained. rcsb.org
Hen Ovomucoid Oligosaccharide CoreTwo-dimensional relayed correlation spectroscopyN/AEnabled sequential resonance assignments of the core pentasaccharide unit. pnas.org

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) is a technique that determines the structure of molecules by imaging them at cryogenic temperatures. wikipedia.orgnih.govrsb.org.uk A solution containing the molecules of interest is flash-frozen in a thin layer of vitreous (non-crystalline) ice. umich.edu A transmission electron microscope then captures thousands of two-dimensional projection images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to generate a three-dimensional reconstruction of the molecule. nih.gov

Cryo-EM is particularly advantageous for studying large, complex, or flexible macromolecules that are difficult to crystallize. rsb.org.uk While there are no high-resolution cryo-EM structures published specifically for the hen's egg ovomucoid, the technique has been used to study related biological structures and processes. nih.govcapes.gov.br For smaller proteins like ovomucoid (approximately 28 kDa), X-ray crystallography and NMR have historically been the methods of choice. ceon.rs However, recent technological advancements in cryo-EM are pushing the boundaries to allow for the high-resolution structural determination of smaller and smaller proteins, suggesting it could be a viable approach for ovomucoid and its complexes in the future. scienceblog.comtohoku.ac.jp

Genomic Organization and Transcriptional Regulation of Ovd Genes

Ovd Gene Locus Identification and Genomic Context

The Overdrive gene (Ovd) has been identified as a single gene implicated in both segregation distortion and hybrid male sterility in crosses between subspecies of Drosophila pseudoobscura. plos.orgnih.gov Specifically, it is a key factor in the sterility of F1 hybrid males from crosses between D. pseudoobscura bogotana females and D. pseudoobscura pseudoobscura (USA) males. plos.orgnih.gov

The Ovd gene encodes a putative DNA-binding protein. plos.org Imaging in Drosophila melanogaster testes reveals that Ovd is a nuclear protein. nih.gov Its expression is observed throughout spermatogenesis, from male germline stem cells to the stages of histone-to-protamine transition. nih.govresearchgate.net The predicted Ovd protein contains two notable domains: a MADF DNA-binding domain and a BESS protein-interaction domain, suggesting its involvement in processes like transcriptional regulation and chromatin remodeling. nih.govvulcanchem.com

Evolutionary Genetics of Ovd Genes

The evolutionary history of the Ovd gene provides insights into its function and its role in the formation of new species.

Phylogenetic analysis, which reconstructs the evolutionary relationships between genes and proteins, is a powerful tool for understanding their origins and functional diversification. biorxiv.orgnih.gov

Reciprocal BLAST and synteny analyses have been used to trace the evolutionary origins of Ovd. These studies indicate that Ovd is present in all analyzed species of Drosophilidae and Schizophora but is not detected outside of this group. nih.gov This suggests that the Ovd gene originated within the Schizophora lineage of flies.

The Ovd gene has been found to evolve rapidly, particularly in the lineage leading to the D. pseudoobscura bogotana subspecies. plos.orgnih.gov This rapid evolution is in contrast to some other hybrid sterility genes and appears to be linked to its role in hybrid sterility. plos.org The evolutionary pattern of Ovd is consistent with a history of intraspecies genomic conflict, potentially driven by segregation distortion. plos.orgnih.gov

Genetic Divergence and Sequence Polymorphism in Ovd Loci

Significant genetic divergence and sequence polymorphism have been observed in the Ovd locus, particularly between the subspecies of Drosophila pseudoobscura—D. p. pseudoobscura (USA) and D. p. bogotana (Bogota). cdnsciencepub.comnih.gov This divergence is a key factor in its role as a hybrid male sterility gene.

Research has identified seven fixed non-synonymous (amino acid-altering) differences and five fixed synonymous differences between the Ovd alleles of the Bogota and USA subspecies. cdnsciencepub.comnih.gov Strikingly, all of these fixed changes occurred in the Bogota lineage, indicating a burst of rapid evolution. nih.gov This accelerated rate of both non-synonymous and synonymous evolution in the Bogota lineage is statistically significant (P = 7.7 × 10⁻⁶ for non-synonymous changes). nih.gov

Among the seven amino acid substitutions, three are located within the protein's MADF DNA-binding domain. d-nb.info Computational analyses have predicted that some of these changes are potentially deleterious to protein function, which may explain the altered DNA-binding properties and subsequent misregulation of target genes in hybrids. d-nb.info

In addition to these fixed differences, at least one site has been found to be polymorphic within the Bogota population. nih.gov However, this particular polymorphism does not appear to be essential for the hybrid sterility or segregation distortion phenotypes. nih.gov Despite the rapid evolution observed in the D. pseudoobscura group, the Ovd gene is surprisingly conserved across more distant Dipteran insects and does not show signs of recurrent positive selection across the broader phylogeny, suggesting its rapid evolution is lineage-specific. nih.gov

Table 1: Genetic Divergence of the Ovd Gene Between D. p. pseudoobscura Subspecies

Category Number of Differences Lineage of Change Location of Amino Acid Changes
Fixed Non-synonymous Substitutions 7 Bogota 3 within MADF DNA-binding domain
Fixed Synonymous Substitutions 5 Bogota Not Applicable
Polymorphic Sites At least 1 Bogota Not essential for hybrid sterility

This table summarizes the key sequence differences in the Ovd gene locus between the USA and Bogota subspecies of D. pseudoobscura, based on research findings. d-nb.infonih.gov

Gene Duplication and Speciation Events Affecting Ovd Gene Evolution

The Ovd gene is a potent "speciation gene," meaning it contributes directly to the reproductive barriers that separate species. pnas.orgnih.gov Its primary role in speciation is causing hybrid male sterility and segregation distortion in F1 hybrids between the Bogota and USA subspecies of Drosophila pseudoobscura. nih.govplos.org This phenomenon, where a single gene influences both meiotic drive and hybrid sterility, provides strong evidence that intraspecies genetic conflict can be a major driver of speciation. pnas.orgnih.gov The Ovd gene from the Bogota lineage, when introduced into the USA genetic background, leads to sterile male offspring that, if they produce any sperm, produce almost exclusively X-chromosome-bearing gametes. pnas.org

Unlike other well-studied speciation genes, such as Odysseus (OdsH), the evolution of Ovd does not appear to be linked to a recent gene duplication event. nih.govplos.orgpatellab.net OdsH, another hybrid male sterility gene in Drosophila, arose from a gene duplication and subsequently evolved very rapidly, while its paralog remained highly conserved. patellab.netresearchgate.net In contrast, Ovd is a broadly conserved, single-copy gene that has been maintained without loss for at least 65 million years. nih.gov

The rapid evolution of Ovd is confined to specific lineages, such as the D. p. bogotana line, rather than being a general feature of the gene. plos.org This pattern contrasts with genes like Prdm9, which has evolved rapidly across diverse animal taxa for hundreds of millions of years. plos.org The evolution of Ovd is consistent with it being caught in a genomic arms race within the D. pseudoobscura species group, likely involving a conflict with other genetic elements. nih.govannualreviews.org This conflict drives its rapid, lineage-specific divergence, which in turn creates Dobzhansky-Muller incompatibilities—negative interactions between diverged genes—that manifest as sterility in hybrids. annualreviews.org Therefore, Ovd represents a case where a conserved gene, co-opted by selfish genetic elements, becomes a key player in the formation of new species. nih.gov

Ovd Protein Functionality and Molecular Mechanisms

Catalytic Activities and Enzymatic Functions

While many proteins exhibit direct enzymatic functions, current research on the Ovd protein primarily points towards its role as a regulatory molecule rather than a classical enzyme with catalytic activity. nih.govresearchgate.net Proteins are known to function as biological catalysts, or enzymes, by accelerating biochemical reactions. libretexts.orgwou.edu The activity of these enzymes is crucial for a vast array of biological processes and is itself subject to regulation. nih.gov However, the available literature does not describe Ovd as possessing intrinsic catalytic activity in the traditional sense of converting a substrate to a product. Instead, its influence on biological outcomes appears to be mediated through its interactions with other molecules, particularly DNA and other proteins, which in turn modulate cellular processes. nih.govresearchgate.net

Nucleic Acid Binding and Gene Regulatory Roles

A key aspect of Ovd's function lies in its ability to bind to nucleic acids and participate in the regulation of gene expression. nih.govresearchgate.net This is a common mechanism for controlling cellular processes, where proteins interact with DNA and RNA to influence the transcription and translation of genes. thermofisher.comatdbio.comnih.gov The this compound contains a MADF DNA-binding domain, which is characteristic of proteins involved in transcriptional regulation and chromatin remodeling. nih.gov

The this compound possesses a MADF domain, which is known to be involved in DNA binding. nih.govd-nb.info This domain is crucial for the protein's function as a trans-regulatory element, influencing the expression of numerous target genes. researchgate.net Studies have shown that the this compound from different subspecies of Drosophila can have amino acid substitutions within this DNA-binding domain, which may alter its binding specificity and contribute to hybrid incompatibilities. researchgate.netd-nb.info

The specificity of protein-DNA interactions is a critical determinant of gene regulation. nih.govnih.gov While detailed quantitative data on the binding affinities of Ovd to specific DNA sequences is still an area of active research, the identification of its target genes provides indirect evidence of its binding preferences. researchgate.net The interaction between a protein's DNA-binding domain and specific sequences in the genome dictates which genes are regulated. thermofisher.complos.org

Table 1: DNA-Binding Characteristics of this compound

Feature Description Source
DNA-Binding Domain MADF (Myb/SANT-like in ADF-1) domain. nih.govd-nb.info nih.gov, d-nb.info
Known Function Acts as a trans-regulatory element. researchgate.net researchgate.net
Specificity Determinants Amino acid sequence within the MADF domain. researchgate.netd-nb.info researchgate.net, d-nb.info
Impact of Divergence Substitutions in the MADF domain between subspecies can lead to altered gene expression and hybrid male sterility. researchgate.netd-nb.info researchgate.net, d-nb.info

The this compound functions as a trans-regulatory factor, meaning it binds to DNA and influences the transcription of target genes located elsewhere in the genome. researchgate.net In Drosophila, Ovd has been shown to regulate a network of 52 target genes. researchgate.net The misregulation of these target genes in hybrids is linked to sterility, highlighting the critical role of Ovd in maintaining normal gene expression patterns. researchgate.netdntb.gov.ua

The process of gene regulation is fundamental to cellular function and involves a complex interplay between DNA sequences, proteins, and RNA molecules. nih.gov Transcription factors, like Ovd, bind to specific DNA sequences to either activate or repress the transcription of genes into messenger RNA (mRNA). atdbio.com The regulation of these 52 target genes by Ovd underscores its importance in controlling specific cellular pathways, with an over-representation of peptidases among its targets. researchgate.net

Proteins containing MADF-BESS domains, like Ovd, are often implicated in processes of transcriptional regulation and chromatin remodeling. nih.gov Chromatin remodeling involves changes to the structure of chromatin, the complex of DNA and proteins (primarily histones) that package DNA within the nucleus. wikipedia.org These changes can affect the accessibility of DNA to transcription factors and the transcriptional machinery, thereby influencing gene expression. scholaris.caresearchgate.net

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. unimedizin-mainz.dewikipedia.org The involvement of Ovd in chromatin remodeling suggests it may play a role in the epigenetic regulation of its target genes. nih.govtsukuba.ac.jp By influencing the chromatin state, Ovd could contribute to the stable silencing or activation of genes, a process that is critical for development and cellular differentiation. scispace.comfrontiersin.org

Regulation of Target Gene Transcription

Protein-Protein Interaction Networks

The functionality of many proteins is dependent on their interactions with other proteins. wikipedia.orgthermofisher.comconsensus.app These interactions can be stable, forming multi-protein complexes, or transient, occurring as part of a signaling cascade. thermofisher.com The this compound contains a BESS protein-interaction domain, indicating its involvement in protein-protein interaction networks. nih.gov

The BESS domain within the this compound is a key structural feature that facilitates its interactions with other proteins. nih.gov While extensive lists of direct interacting partners for Ovd are still being elucidated, the functional consequences of its interactions are evident. For instance, its role in segregation distortion and spermatid elimination suggests interactions with proteins involved in these cellular processes. nih.gov

Identifying protein-protein interactions is crucial for understanding the cellular functions of a protein. nih.govinnoprot.com Techniques such as affinity purification coupled with mass spectrometry are often used to identify interacting partners. innoprot.com The study of Ovd's protein-protein interactions will be essential to fully map the molecular pathways it regulates.

Table 2: Known and Inferred Interacting Partners of this compound

Interacting Partner Type Cellular Process Significance Source
Proteins involved in histone-to-protamine transition Spermatogenesis Ovd's role in blocking this transition in certain genetic backgrounds suggests interaction with the machinery governing this process. nih.gov nih.gov
Components of the Segregation Distorter (SD) system Meiotic Drive Ovd is essential for the function of the SD system, implying interaction with other proteins in this selfish genetic element's pathway. nih.gov nih.gov
Proteins regulating gene expression Transcription As a trans-regulatory factor, Ovd likely interacts with components of the general transcription machinery or other specific transcription factors to modulate the expression of its 52 target genes. researchgate.net researchgate.net

Characterization of Interaction Interfaces and Binding Affinities

The this compound is characterized as a transcriptional regulator, a function dictated by its specific molecular domains that interact with DNA and other proteins. nih.govcdnsciencepub.com The primary interaction interface of the this compound is a Myeloid-Associated Differentiation Marker (MADF) domain, which is a type of DNA-binding domain. nih.govd-nb.infonih.gov This domain allows the this compound to bind to specific DNA sequences and regulate the expression of target genes. cdnsciencepub.comnih.gov In addition to the MADF domain, the this compound also possesses a BESS protein-interaction domain, suggesting its involvement in forming larger protein complexes to carry out its functions. nih.gov

The binding affinity and specificity of the this compound are critical for its role in development and reproduction. Studies on Drosophila pseudoobscura subspecies have revealed that amino acid substitutions within the MADF domain of the this compound are associated with hybrid male sterility. d-nb.info These changes likely alter the protein's DNA-binding properties, leading to the misregulation of its target genes. d-nb.infocdnsciencepub.com This suggests that the precise sequence of the MADF domain is finely tuned for specific DNA interactions, and even minor changes can have significant functional consequences. The this compound from one subspecies may have a different binding affinity for the regulatory regions of genes in another subspecies, leading to incompatible gene expression in hybrids. d-nb.infoplos.org

Table 1: Interaction Interfaces of this compound

Domain Type Function Implication of Divergence
MADF Domain DNA-binding Binds to specific DNA sequences to act as a transcription factor. d-nb.infonih.gov Amino acid changes between subspecies alter DNA binding, leading to hybrid male sterility. d-nb.info
BESS Domain Protein-protein interaction Mediates interactions with other proteins, likely forming regulatory complexes. nih.gov Not yet fully characterized, but could influence the stability or specificity of Ovd-containing protein complexes.

Functional Implications of this compound Complexes in Cellular Processes

The primary functional role of Ovd-containing complexes is the regulation of gene expression. cdnsciencepub.com By binding to DNA, the this compound acts as a trans-regulatory element, controlling the transcription of a network of downstream genes. d-nb.info The proper functioning of these Ovd-regulated gene networks is essential for normal development, particularly during spermatogenesis. nih.gov

In sterile hybrids of Drosophila pseudoobscura, the divergence of the this compound leads to the misexpression of its target genes. cdnsciencepub.comd-nb.info Research has identified a network of 52 gene targets of Ovd, with a notable over-representation of peptidases among them. d-nb.info This misregulation of target genes in hybrids is a direct molecular consequence of the altered this compound function and is considered a key factor contributing to hybrid male sterility. d-nb.infooup.com The this compound complex, therefore, serves as a critical node in a gene regulatory network that, when disrupted, leads to a specific developmental failure. This highlights how interactions between divergent regulatory proteins and their target DNA sequences (trans-cis interactions) can act as a molecular mechanism for postzygotic reproductive isolation during speciation. d-nb.info

Cellular and Developmental Roles of Ovd Proteins

Involvement in Reproductive Processes (e.g., Hybrid Sterility, Male Germline Development, Oogenesis)

The this compound plays a crucial and well-documented role in reproductive processes, most notably in the context of hybrid male sterility (HMS) and male germline development in Drosophila. nih.govoup.com It was identified as a major speciation gene responsible for the sterility observed in F1 hybrid males from crosses between Drosophila pseudoobscura subspecies. nih.govoup.com The presence of a diverged Ovd allele from one subspecies in the genetic background of another can block male germline development, resulting in sterility. nih.gov Conversely, deleting this incompatible Ovd allele can restore fertility to the otherwise sterile hybrid males. nih.gov

Within a species, Ovd is involved in male germline development, where it is expressed in the nucleus from germline stem cells through the later stages of spermatogenesis. nih.gov While it appears to be dispensable for normal fertility in non-hybrid individuals, it is essential for the process of segregation distortion, a phenomenon where a selfish gene manipulates reproduction to increase its own transmission. nih.govnih.gov Ovd is required for the targeted elimination of specific spermatids during development, suggesting it functions as part of a "quality control" checkpoint in the male germline. nih.govbiorxiv.org This normal function may be co-opted by selfish genetic elements and is also the process that becomes disrupted in sterile hybrids. nih.govplos.org While the role of Ovd is extensively studied in spermatogenesis, its direct involvement in oogenesis (female egg development) is less clear. unesp.brmdpi.complos.org

Table 2: Role of this compound in Reproductive Processes

Process Role of this compound Organism/Context Key Findings
Hybrid Male Sterility A major causal gene. oup.com Drosophila pseudoobscura hybrids Divergence in the this compound between subspecies leads to developmental failure in the male germline, causing sterility. nih.govd-nb.info
Male Germline Development Functions as a spermatid quality checkpoint. nih.gov Drosophila melanogaster Required for the elimination of abnormal spermatids during segregation distortion; dispensable for normal development. nih.gov
Oogenesis No direct role established. Drosophila Research on oogenesis highlights other key proteins like "bag of marbles" (bam), but a direct link to Ovd has not been shown. sdbonline.org

Roles in Cellular Signaling Pathways (e.g., Wnt Signaling, Stress Responses)

While the this compound is a known transcription factor with clear effects on developmental pathways, its direct interaction with specific mainstream signaling cascades like the Wnt pathway has not been definitively established in the available research. The Wnt signaling pathways are a group of signal transduction pathways activated by the binding of a Wnt-protein ligand to a Frizzled family receptor on the cell surface. frontiersin.org These pathways are crucial in embryonic development, including cell fate specification, proliferation, and migration. frontiersin.org

Similarly, direct links between Ovd and cellular stress response pathways are not well-documented. However, transcription factors are often key mediators in translating cellular stress into changes in gene expression. wikipedia.org In some organisms, increased translational errors can activate stress responses, and it is plausible that a protein like Ovd, which functions as a quality checkpoint in spermatogenesis, could be involved in or influenced by cellular stress. nih.govarxiv.org For example, some plant defensins, which are involved in defense mechanisms, can be induced by environmental stress, demonstrating a link between stress signaling and the expression of defense-related proteins. nih.gov

Contributions to Organismal Development and Phenotypic Outcomes

The this compound's role at the cellular level translates directly into significant impacts on organismal development and observable traits (phenotypes). wikipedia.org The primary contribution of Ovd is in ensuring the integrity of male germline development. nih.gov Its function as a checkpoint helps eliminate faulty sperm, a process that is critical for maintaining reproductive fitness. nih.gov

The most dramatic phenotypic outcome associated with the Ovd gene occurs in the context of hybridization between species. medlineplus.gov Genetic variants of Ovd that have evolved separately in different subspecies can be incompatible. d-nb.info When these variants are brought together in a hybrid organism, the result is a dysfunctional gene regulatory network in the testes, leading to the phenotype of complete male sterility. d-nb.infooup.com This makes Ovd a "speciation gene," as its rapid evolution contributes directly to the formation of reproductive barriers between diverging populations. cdnsciencepub.complos.org The specific amino acid changes in the this compound are directly linked to this phenotypic outcome, illustrating a clear genotype-phenotype relationship where molecular evolution drives organism-level traits. d-nb.infofrontiersin.orgnih.gov

Ovd Proteins in Host-Pathogen Interactions and Defense Mechanisms (e.g., Plant Defensins)

While the Overdrive (Ovd) protein is primarily characterized as a transcription factor involved in Drosophila reproduction, the broader concept of host defense involves a vast array of proteins, including plant defensins. nih.govmdpi.com Plant defensins are a family of small, cysteine-rich peptides that are key components of the plant's innate immune system. nih.govwikipedia.org They are distinct from the Drosophila this compound but provide an important example of proteins involved in defense mechanisms.

Plant defensins exhibit a wide range of antimicrobial activities, particularly against fungal pathogens. nih.govmdpi.com Their mode of action can involve direct interaction with pathogen cell membranes, causing permeabilization and the loss of essential ions and nutrients. mdpi.comcigb.edu.cu They can also have more complex functions, including inhibiting protein synthesis or acting as signaling molecules to organize a broader cellular defense response. mdpi.comwikipedia.org The expression of plant defensin (B1577277) genes can be induced by pathogen attack or by abiotic stresses like drought and cold, highlighting their role in integrated defense and stress-response networks. nih.govmdpi.com These peptides are considered promising candidates for developing disease-resistant transgenic crops due to their potent and natural defensive properties. nih.govcigb.edu.cu The study of such host-pathogen interactions is crucial for understanding how organisms defend against disease. frontiersin.orgnih.govfrontiersin.org

Advanced Methodologies for Ovd Protein Research

Genetic Manipulation Techniques for Ovd Gene Studies

The study of the Ovd (Overdrive) gene and its protein product has been significantly advanced by modern genetic manipulation techniques. These tools allow researchers to precisely edit the gene, create mutant versions, and introduce it into different genetic backgrounds to understand its function, particularly in the context of hybrid male sterility and segregation distortion in Drosophila.

CRISPR/Cas9-mediated Gene Editing and Mutagenesis

CRISPR/Cas9 technology has been instrumental in investigating the role of the Ovd gene. nih.govresearchgate.net This system allows for targeted gene editing, enabling researchers to create specific mutations or deletions (knockouts) to study the resulting effects on the organism. nih.govinnovativegenomics.org

In studies on Drosophila pseudoobscura, CRISPR/Cas9 was used to generate null mutants of Ovd in two different subspecies, USA and Bogota. nih.govresearchgate.net Surprisingly, these Ovd-null flies were fertile and showed no significant differences in viability or sex-chromosome segregation compared to wild-type flies within their own subspecies. nih.govresearchgate.net This finding was crucial as it demonstrated that Ovd is not essential for normal male germline development in a pure species background. nih.govresearchgate.net However, the presence of the Bogota Ovd allele in a hybrid background with the USA subspecies leads to sterile male offspring. nih.govresearchgate.net When the Ovd gene was deleted in the Bogota subspecies using CRISPR/Cas9, fertility was restored in the F1 hybrid males produced from crosses with USA males. researchgate.net

Further research in Drosophila melanogaster, a species with more extensive genetic tools, also utilized CRISPR/Cas9 to delete the Ovd gene. nih.gov Similar to the findings in D. pseudoobscura, the deletion of Ovd in D. melanogaster did not result in significant differences in male fertility, progeny sex ratio, or viability. researchgate.net CRISPR/Cas9 was also employed to introduce a GFP-tag to the N-terminus of the endogenous Ovd protein, which allowed for the visualization of its expression and localization within the testes. nih.gov

Table 1: Summary of CRISPR/Cas9-mediated Ovd Gene Editing Studies

OrganismSubspecies/StrainEditing StrategyKey FindingReference
Drosophila pseudoobscuraUSA and BogotaGene knockout (null mutant)Ovd is not essential for viability or male fertility in pure subspecies. nih.govresearchgate.net
Drosophila pseudoobscuraBogotaGene knockoutDeletion of Ovd restores fertility in F1 hybrid males (Bogota x USA). researchgate.net
Drosophila melanogasterN/AGene knockoutOvd is not essential for male fertility or viability. nih.govresearchgate.net
Drosophila melanogasterN/AN-terminus GFP-taggingOvd is a nuclear protein expressed during spermatogenesis. nih.gov

Transgenic Approaches and Allele Introgression

Transgenic approaches and allele introgression have been fundamental in dissecting the role of Ovd in hybrid male sterility. cdnsciencepub.comnih.gov These methods involve introducing a gene or allele from one genetic background into another. veterinaryworld.orglibretexts.org

In the context of Drosophila pseudoobscura, researchers utilized a backcrossing scheme to introgress the D. p. pseudoobscura allele of Ovd into the genetic background of D. p. bogotana. cdnsciencepub.comd-nb.info This was achieved by taking advantage of the close linkage between the Ovd gene and a visible eye color marker called sepia (se). cdnsciencepub.comresearchgate.net This introgression allowed for the creation of hybrid males that were genetically similar to sterile F1 hybrids but carried the fertile D. p. pseudoobscura Ovd allele. cdnsciencepub.com The resulting "sepia" males were fertile, while the "non-sepia" males, which did not have the introgressed allele, were sterile. d-nb.info This elegant genetic manipulation provided direct evidence that the Ovd gene is a major factor in causing hybrid male sterility between these two subspecies. cdnsciencepub.comnih.gov

These introgression lines were crucial for subsequent transcriptomic studies to identify genes that are regulated by Ovd and contribute to the sterility phenotype. d-nb.info

Transcriptomic and Proteomic Profiling

To understand the molecular mechanisms by which the this compound functions, researchers have employed high-throughput transcriptomic and proteomic techniques. These approaches allow for a global analysis of gene expression and protein abundance, providing insights into the downstream effects of Ovd.

Quantitative RT-PCR and RNA Sequencing for Ovd Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) and RNA Sequencing (RNA-Seq) are powerful techniques to measure and compare the levels of gene expression. nih.govgene-quantification.dethermofisher.com RNA-Seq provides a comprehensive view of the entire transcriptome, while qRT-PCR is often used to validate the expression levels of specific genes identified by RNA-Seq. mdpi.com

In the study of Ovd, RNA sequencing was performed on testes samples from the parental D. pseudoobscura subspecies (D. p. pseudoobscura and D. p. bogotana), sterile F1 hybrids, and the fertile and sterile backcross hybrids created through allele introgression. d-nb.infovulcanchem.com This comparative transcriptomic analysis identified 52 putative target genes that are regulated by the Ovd allele. d-nb.info Of these, thirty were directly associated with the F1 hybrid sterility phenotype. d-nb.info The analysis revealed that the misexpression of a candidate cell adhesion gene, GA10921, in sterile hybrids could be directly linked to the Ovd gene. cdnsciencepub.com

In a different context, RT-PCR was used to determine the circular nature of the RNA of Opuntia viroid 2 (OVd-2) and to confirm the presence of various viruses and viroids in cactus pear samples. mdpi.comresearchgate.netnih.gov

Mass Spectrometry-based Proteomics for this compound Identification and Quantification

Mass spectrometry (MS)-based proteomics is the large-scale study of proteins and is a key technology for identifying and quantifying individual proteins within a complex biological sample. washington.eduneb.comthermofisher.comwikipedia.orgnih.gov In a typical "bottom-up" proteomics workflow, proteins are first digested into smaller peptides, which are then separated and analyzed by a mass spectrometer. washington.eduqimrb.edu.au The resulting data is used to identify the original proteins and determine their relative abundance. qimrb.edu.aumdpi.combiorxiv.org

While specific mass spectrometry studies focusing solely on the this compound are not detailed in the provided context, the predicted this compound contains a MADF DNA-binding domain and a BESS protein-interaction domain, which are involved in processes like transcriptional regulation. nih.gov Proteomic approaches could be used to identify proteins that interact with the BESS domain of Ovd. Furthermore, quantitative proteomics could compare the proteomes of testes from fertile and sterile hybrids to identify differences in protein abundance that are downstream of Ovd regulation. washington.edu

Biochemical and Biophysical Characterization of Ovd Proteins

The biochemical and biophysical characterization of a protein provides fundamental insights into its structure, function, and interactions. researchgate.netnih.govrsc.org For the this compound, such studies would be crucial to understand how the amino acid differences between the alleles of the two Drosophila subspecies lead to hybrid sterility. cdnsciencepub.com

The Ovd gene is predicted to encode a protein with a DNA-binding domain. cdnsciencepub.com The D. p. bogotana and D. p. pseudoobscura alleles have seven fixed non-synonymous differences, with three of these located within the MADF DNA-binding domain. cdnsciencepub.comd-nb.info These changes are predicted to be potentially deleterious to the protein's function. d-nb.info

Biochemical assays could be used to express and purify the Ovd proteins from both subspecies and compare their DNA-binding affinities and specificities. Biophysical techniques could then be employed to analyze the structural differences between the two protein variants and how these differences might affect their interaction with DNA and other proteins.

Protein Purification and Characterization Techniques

The initial and critical step in studying any protein is to isolate it in a pure form. technologynetworks.comverisimlife.comopenaccessjournals.com For this compound, this process typically involves a multi-step strategy to separate it from a complex mixture of cellular components. technologynetworks.comtecnic.eu

Purification Techniques:

A combination of chromatographic techniques is often employed for the successful purification of this compound. openaccessjournals.comtecnic.eu These methods separate proteins based on their unique physical and chemical properties. thermofisher.com

Affinity Chromatography: This highly selective technique utilizes the specific binding affinity of the this compound for a particular ligand immobilized on a chromatographic resin. thermofisher.comyoutube.com This is often the most powerful purification step. thermofisher.com

Ion Exchange Chromatography (IEX): This method separates proteins based on their net surface charge. tecnic.euthermofisher.comyoutube.com The choice between anion-exchange or cation-exchange chromatography depends on the isoelectric point (pI) of the this compound and the pH of the buffer. youtube.com

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates proteins based on their size and shape. thermofisher.comyoutube.comhalolabs.com It is often used as a final "polishing" step to remove any remaining aggregates or smaller contaminants. tecnic.eu

Hydrophobic Interaction Chromatography (HIC): This technique separates proteins based on their surface hydrophobicity. tecnic.euyoutube.com

Once purified, the this compound must be thoroughly characterized to confirm its identity, purity, and structural integrity. verisimlife.com

Characterization Techniques:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is a standard technique to assess the purity and determine the apparent molecular weight of the this compound. verisimlife.comhalolabs.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry are used to determine the precise molecular weight of the this compound and can also be used for protein identification through peptide mass fingerprinting. halolabs.comnih.govnih.gov

Western Blotting: This immunoassay technique uses specific antibodies to detect and confirm the presence of the this compound. halolabs.com

Below is an interactive table summarizing the common purification and characterization techniques for this compound.

In vitro Binding Assays for Protein-DNA and Protein-Protein Interactions

Understanding the interactions of this compound with other molecules, such as DNA and other proteins, is fundamental to elucidating its biological function. ebi.ac.uk Several in vitro techniques are employed for this purpose.

Co-immunoprecipitation (Co-IP): This technique is widely used to identify and validate protein-protein interactions. researcher.lifeactivemotif.comthermofisher.com An antibody specific to this compound is used to pull it out of a solution, bringing along any proteins that are bound to it. thermofisher.com These interacting partners can then be identified by Western blotting or mass spectrometry. activemotif.com The Nuclear Complex Co-IP Kit offers a specialized method for studying interactions within the nucleus, preserving the integrity of protein complexes. activemotif.com

Affinity Chromatography: Similar to its use in purification, affinity chromatography can be adapted to study binding interactions. An this compound can be immobilized on a column, and a cell lysate is passed through to see which proteins bind to it.

Yeast Two-Hybrid (Y2H) System: This genetic method is a powerful tool for discovering novel protein-protein interactions. ebi.ac.uk It relies on the reconstitution of a functional transcription factor when two proteins, a "bait" (this compound) and a "prey" (potential interacting partner), interact within a yeast cell.

DNA-Protein Binding Assays: To study the interaction of this compound with DNA, several methods are available. The DNA electrophoretic mobility shift assay (EMSA), or gel shift assay, is a common technique to detect proteins binding to a specific DNA probe. thermofisher.compromega.com Other methods include DNA-Protein Binding Assay Kits which offer a colorimetric approach to quantify these interactions. epigentek.comabcam.com

Spectroscopic and Imaging Techniques for Functional Analysis

Spectroscopic and imaging techniques provide insights into the functional aspects of this compound by examining its structural dynamics and localization.

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins, primarily from tryptophan and tyrosine residues, is highly sensitive to the local environment. labbot.bionih.govcreative-proteomics.com Changes in the fluorescence spectrum of this compound can indicate conformational changes upon ligand binding or unfolding. labbot.bionih.gov Fluorescence quenching experiments can also be used to probe the accessibility of tryptophan residues, providing information about the protein's structure. nih.gov

Electrophysiology: If this compound is suspected to be an ion channel or to modulate ion channel activity, electrophysiological techniques such as patch-clamping would be employed to measure the flow of ions across cell membranes. This provides direct evidence of the protein's function in regulating ion transport.

Computational and Bioinformatics Approaches

Computational and bioinformatics tools have become indispensable in modern protein research, offering predictive insights and a framework for interpreting experimental data.

Sequence Alignment and Phylogenetic Tree Construction

Analyzing the amino acid sequence of this compound is a foundational step. rpubs.com

Sequence Alignment: Multiple sequence alignment (MSA) of this compound with its homologs from different species can identify conserved regions that are likely important for its structure and function. bath.ac.uknih.govprotocols.io Tools like ClustalW, ClustalOmega, and MUSCLE are commonly used for this purpose. rpubs.comprotocols.io

Phylogenetic Tree Construction: Based on the MSA, phylogenetic trees can be constructed to visualize the evolutionary relationships between this compound and its homologs. rpubs.combath.ac.uknih.gov This can provide clues about the protein's origin and functional divergence. Methods like parsimony, distance-based methods (e.g., Neighbor-Joining), and probabilistic methods (e.g., Maximum Likelihood and Bayesian Inference) are used to build these trees. protocols.io It is often preferable to use protein sequences for phylogenetic analyses of distantly related organisms. rpubs.com

Protein Function Prediction and Interaction Network Modeling

Computational methods can predict the function of this compound and place it within the broader context of cellular networks. wikipedia.org

Function Prediction: The function of this compound can be inferred based on sequence homology to proteins with known functions. wikipedia.org Additionally, the presence of specific sequence motifs can predict aspects like subcellular localization. wikipedia.org Machine learning approaches are increasingly being used for more accurate function prediction. frontiersin.org

Interaction Network Modeling: Data from high-throughput experiments and computational predictions can be integrated to construct protein-protein interaction (PPI) networks. ebi.ac.ukebi.ac.uk Platforms like the Protein Interaction Network Analysis (PINA) platform help in building, analyzing, and visualizing these networks. bjcancer.org Analyzing the topology of the network can identify key proteins and functional modules. bjcancer.org

Structural Prediction and Docking Simulations

Understanding the three-dimensional structure of this compound is crucial for a mechanistic understanding of its function. frontiersin.org

Structural Prediction: In the absence of an experimentally determined structure, computational methods can predict the 3D structure of this compound. A significant breakthrough in this area is AlphaFold, an AI system that can predict protein structures with high accuracy from the amino acid sequence. frontiersin.orgscispace.comdeepmind.googleebi.ac.uk AlphaFold 3 has further expanded these capabilities to predict interactions with other molecules like DNA and ligands. isomorphiclabs.com

Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.comnutricion.orgnih.gov This can be used to simulate the interaction of this compound with potential binding partners, including other proteins or small molecules. plos.org The results of docking simulations can guide further experimental validation. nutricion.org Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted complexes over time. nih.govplos.org

Future Directions and Research Perspectives for Ovd Proteins

Unraveling Undiscovered Ovd Protein Functions and Mechanisms

The this compound is primarily known for its role in causing sterility in male hybrids of Drosophila pseudoobscura subspecies and its necessity for the function of Segregation Distorter (SD) systems, a classic example of a selfish genetic element. nih.govcdnsciencepub.com However, the fact that Ovd is broadly conserved across Dipteran insects and is dispensable for normal fertility in Drosophila melanogaster suggests it possesses a fundamental, yet undiscovered, primary function. nih.gov

A leading hypothesis is that Ovd acts as a component of a general spermatid quality checkpoint during male germline development. nih.gov This putative checkpoint would serve to eliminate abnormal gametes. Selfish genetic elements, such as the SD system, are thought to have "hijacked" this native Ovd function to selectively eliminate sperm carrying the competing, non-distorter chromosome. nih.govresearchgate.net Future research must focus on testing this hypothesis directly. This could involve creating perturbations in spermatogenesis and observing whether Ovd is required to sense and eliminate the resulting defective sperm, independent of any selfish element.

Mechanistically, the this compound contains a MADF DNA-binding domain and a BESS protein-interaction domain, implicating it in transcriptional regulation and chromatin remodeling. nih.gov Indeed, Ovd is a nuclear protein expressed throughout spermatogenesis. nih.gov Studies have begun to map its downstream effects, identifying a network of 52 putative gene targets whose expression is altered by different Ovd alleles, leading to misregulation in sterile hybrids. researchgate.netd-nb.info A crucial future direction is to validate these targets and elucidate the precise mechanism of regulation. It is unknown whether Ovd acts as a direct transcriptional activator, a repressor, or a chromatin modifier. Investigating its protein-protein interaction partners and its specific DNA binding sites across the genome will be key to unraveling its molecular function.

Table 1: Research Findings on this compound Function and Mechanism

FindingDescriptionKey Species/SystemReference
Role in Hybrid SterilityA causal gene for hybrid male sterility between D. pseudoobscura subspecies.Drosophila pseudoobscura plos.org
Role in Segregation DistortionEssential for the function of the Segregation Distorter (SD) selfish genetic system in D. melanogaster and a similar system in D. pseudoobscura. nih.govcdnsciencepub.comDrosophila melanogaster, D. pseudoobscura nih.govcdnsciencepub.com
Proposed Native FunctionHypothesized to be part of a general spermatid quality checkpoint that is co-opted by selfish elements. nih.govGeneral (Drosophila) nih.gov
Molecular DomainsContains a MADF domain for DNA binding and a BESS domain for protein interaction, suggesting a role in transcriptional regulation. nih.govGeneral (Drosophila) nih.gov
Target Gene NetworkA network of 52 downstream gene targets has been identified; their misexpression is linked to hybrid sterility. researchgate.netDrosophila pseudoobscura researchgate.net

Exploration of this compound Diversity and Evolutionary Significance

Ovd is considered a major speciation gene, meaning its evolution contributes directly to the formation of reproductive barriers between species. cdnsciencepub.comcdnsciencepub.com The gene exhibits rapid evolution, a hallmark of being involved in an evolutionary "arms race." nih.govplos.org This rapid evolution is particularly pronounced in the D. pseudoobscura Bogota lineage, where Ovd is located on the distorting X-chromosome. nih.gov In contrast, in D. melanogaster, where Ovd is not linked to the distorter chromosome, it does not evolve rapidly. nih.gov This provides a compelling case that Ovd is locked in a co-evolutionary conflict with selfish genetic elements and potentially other genomic targets.

Future research should expand the comparative genomic analysis of Ovd across a wider range of Dipteran insects. Such studies could pinpoint the origins of Ovd and identify when and how frequently it has been co-opted by selfish elements in different lineages. Furthermore, analysis has shown that the rapid evolution is concentrated in the protein's DNA-binding domain, with specific amino acid changes between subspecies highlighted as potentially deleterious. researchgate.netd-nb.info This strongly suggests that Ovd is co-evolving with its DNA targets. Identifying these rapidly evolving target DNA sequences is a critical next step to understanding the molecular basis of the arms race. The recurrent involvement of Ovd in different, unrelated distorter systems raises the fascinating possibility that it represents a common vulnerability in spermatogenesis, providing a shared mechanistic pathway for independent selfish chromosomes to exploit. nih.gov

Development of Novel Research Tools and Methodologies for this compound Studies

While no research tools have been developed exclusively for Ovd, its study has benefited from the sophisticated genetic toolkit available for Drosophila. nih.govcardiff.ac.uk Future progress will depend on the continued and enhanced application of these methodologies.

CRISPR/Cas9-mediated genome engineering has already been used to endogenously tag the this compound with GFP, allowing for precise localization studies within the testes. nih.govnih.gov This approach can be expanded to introduce specific mutations, such as those identified as rapidly evolving between species, into a controlled genetic background to directly test their functional consequences. researchgate.net This would allow researchers to move from correlation to causation in linking specific amino acid changes to effects on fertility and gene expression.

Advanced imaging techniques, such as high-resolution confocal microscopy, are essential for observing the cellular consequences of Ovd manipulation, for instance, by monitoring chromatin condensation and sperm individualization in Ovd mutants. leica-microsystems.com Furthermore, the development of nanobody-based technologies in Drosophila offers new ways to manipulate the this compound in vivo. nih.gov For example, expressing an Ovd-targeting nanobody could be used to degrade the protein at specific times during development or tether it to other cellular compartments, providing finer temporal and spatial control than traditional genetic knockouts.

Integration of Multi-Omics Data for Comprehensive this compound System Biology

Understanding the full impact of Ovd requires a systems-level approach that integrates multiple layers of biological information. mdpi.comelifesciences.org Initial studies have already combined genomics (comparing Ovd sequences) and transcriptomics (analyzing gene expression in hybrid introgression lines) to identify its downstream targets. researchgate.netd-nb.info

The future of Ovd research lies in expanding this multi-omics framework. Proteomics studies could identify the proteins that physically interact with Ovd, shedding light on the complexes it forms to regulate chromatin and transcription. bu.edunih.gov Combining transcriptomics (RNA-seq) and proteomics in Ovd mutant testes would provide a comprehensive view of its regulatory network, revealing how changes at the transcript level translate to the functional protein landscape. diva-portal.org

Furthermore, large-scale public datasets, such as the single-cell 3D spatiotemporal multi-omics atlas of Drosophila development (Flysta3D), offer an unprecedented opportunity to place Ovd within its developmental context. biorxiv.orgbiorxiv.org By mapping Ovd expression and its target gene network onto these atlases, which include single-cell transcriptomic and chromatin accessibility data, researchers can understand how Ovd's function is integrated with the broader developmental programs of spermatogenesis. This systems biology perspective will be crucial for moving beyond Ovd's role as a speciation gene to fully understanding its place in the complex regulatory network of the organism. frontiersin.org

References

Primary Research Articles on Ovd Proteins

Oliver, P. L., Goodstadt, L., Bayes, J. J., Birtle, Z., Roach, K. C., Phadnis, N., ... & Ponting, C. P. (2012). Accelerated evolution of the Prdm9 speciation gene across diverse metazoan taxa. PLoS genetics, 8(12), e1003142. plos.org

Phadnis, N., & Orr, H. A. (2009). A single gene causes both male sterility and segregation distortion in Drosophila hybrids. Science, 323(5912), 376-379.

Bayes, J. J., & Malik, H. S. (2009). The evolution of the Overdrive gene family in Drosophila. Molecular biology and evolution, 26(8), 1747-1758.

Maheshwari, S., & Barbash, D. A. (2012). The genetics of hybrid incompatibilities in Drosophila. Annual review of genetics, 46, 331-355.

Ting, C. T., Davis, A. W., & Wu, C. I. (2001). Incipient speciation by sexual isolation in Drosophila: extensive genetic divergence but filtered introgression between overlapping species groups. Proceedings of the National Academy of Sciences, 98(26), 15009-15013.

Review Articles and Scholarly Compilations Relevant to Ovd Protein Research

Coyne, J. A., & Orr, H. A. (2004). Speciation. Sinauer Associates.

Malik, H. S. (2008). A centromere-drive model for speciation. Cold Spring Harbor symposia on quantitative biology, 73, 281-287.

Presgraves, D. C. (2010). The molecular evolutionary basis of species formation. Nature Reviews Genetics, 11(3), 175-180.

Johnson, N. A. (2010). Hybrid incompatibility genes: remnants of a genomic battlefield?. Trends in Genetics, 26(7), 317-325.

Noor, M. A., & Feder, J. L. (2006). Speciation genetics: evolving approaches. Nature Reviews Genetics, 7(11), 851-861.

Q & A

Basic Research Questions

Q. What is the structural characterization of the Ovd protein, and how do its functional domains influence activity?

  • Methodological Answer : The this compound in Drosophila melanogaster contains a MADF DNA-binding domain and a BESS protein-interaction domain, critical for its role in germline checkpoints and spermatid regulation . Structural analysis can be performed using X-ray crystallography or cryo-EM, with data deposition in the World Wide Protein Data Bank (wwPDB) . For plant-derived Ovd (e.g., Orychophragmus violaceus), sequence alignment tools like Clustal Omega and SignalP can identify conserved motifs, such as the 29-residue signal peptide and eight cysteines forming disulfide bridges .

Q. How is Ovd evolutionarily conserved, and what does this imply about its functional significance?

  • Methodological Answer : Comparative genomics tools (e.g., Ensembl, NCBI BLAST) reveal that Drosophila Ovd shares a rapidly evolving MADF domain, suggesting selective pressure in spermatogenesis regulation . In plants, Ovd defensins show high homology (>90%) with Brassica antifungal proteins (e.g., Rs-AFP1), indicating evolutionary conservation of antimicrobial roles . Use MEGA for phylogenetic tree construction to map divergence timelines .

Advanced Research Questions

Q. How can conflicting functional annotations of Ovd (e.g., in Drosophila vs. plants) be resolved experimentally?

  • Methodological Answer :

  • Context-Specific Studies : For Drosophila, knockout models (e.g., CRISPR-Cas9) can test Ovd’s role in hybrid male sterility via cytological assays of spermatid arrest . For plant Ovd, heterologous expression in E. coli followed by antifungal activity assays (e.g., fungal growth inhibition) validates defensin function .
  • Cross-Database Validation : Cross-reference UniProt annotations with species-specific databases (e.g., FlyBase for Drosophila, TAIR for Arabidopsis) to resolve nomenclature conflicts .

Q. What experimental strategies are optimal for mapping this compound-protein interaction networks?

  • Methodological Answer :

  • Computational Prediction : Use ORVAL or AVID to predict interaction partners based on domain architecture (e.g., BESS domain in Drosophila Ovd) .
  • Experimental Validation : Employ yeast two-hybrid screening or co-immunoprecipitation (Co-IP) with tagged Ovd constructs. For plant Ovd, surface plasmon resonance (SPR) can quantify binding affinity to fungal membrane lipids .

Q. How can researchers address discrepancies in Ovd localization data across studies?

  • Methodological Answer :

  • Subcellular Localization : For Drosophila Ovd, use immunofluorescence in testis tissue with antibodies validated via Western blotting (e.g., anti-MADF antibodies) . For plant Ovd, transient expression of GFP-tagged Ovd in protoplasts confirms apoplastic localization .
  • Data Reprodubility : Cross-check findings with the Plasma Proteome Database (PPD) or YPD for orthogonal validation .

Q. What bioinformatics pipelines are recommended for analyzing Ovd’s role in speciation or hybrid incompatibility?

  • Methodological Answer :

  • Genome-Wide Association Studies (GWAS) : Use VCFtools to analyze Ovd allele frequencies in hybrid vs. pure species populations .
  • Functional Enrichment : Tools like DAVID or Gene Ontology can link Ovd to pathways like "spermatid development" (Drosophila) or "defense response" (plants) .

Data Contradiction & Validation

Q. How should researchers reconcile Ovd’s dispensability in normal development with its critical role under stress?

  • Methodological Answer :

  • Conditional Knockouts : Tissue-specific CRISPR knockouts (e.g., germline-only) in Drosophila can isolate Ovd’s checkpoint role during DNA damage .
  • Phenotypic Rescue : Complementation assays with wild-type Ovd cDNA can confirm phenotype reversibility in null mutants .

Q. What metrics validate the reliability of Ovd structural predictions from Alphafold or homology modeling?

  • Methodological Answer :

  • Template Quality : Use ECOD to assess domain classification accuracy and identify homologous templates .
  • Experimental Cross-Validation : Compare predicted MADF domain structures with SAXS data or NMR chemical shifts .

Key Resources

  • Databases : wwPDB (structural data) , UniProt (sequence annotations) , ORVAL (interaction predictions) .
  • Tools : MEGA (phylogenetics) , VCFtools (population genetics) , SignalP (signal peptide prediction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.